

Xmu-MP-2 chemical structure and properties

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Compound of Interest

Compound Name: Xmu-MP-2

Cat. No.: B611858

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An In-depth Technical Guide to **Xmu-MP-2** For Researchers, Scientists, and Drug Development Professionals

Abstract

Xmu-MP-2 is a potent and selective small-molecule inhibitor of Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6). As a non-receptor tyrosine kinase overexpressed in a high percentage of breast cancers, BRK is a compelling target for therapeutic intervention. **Xmu-MP-2** functions as an ATP-competitive inhibitor, effectively blocking BRK's catalytic activity and disrupting downstream oncogenic signaling pathways. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, biological activity, and key experimental methodologies associated with **Xmu-MP-2**.

Chemical Structure and Properties

Xmu-MP-2 is a complex heterocyclic molecule developed through a systematic, compound-centric approach to identify selective kinase inhibitors.[1] Its core structure is designed for high-affinity binding within the ATP pocket of BRK.

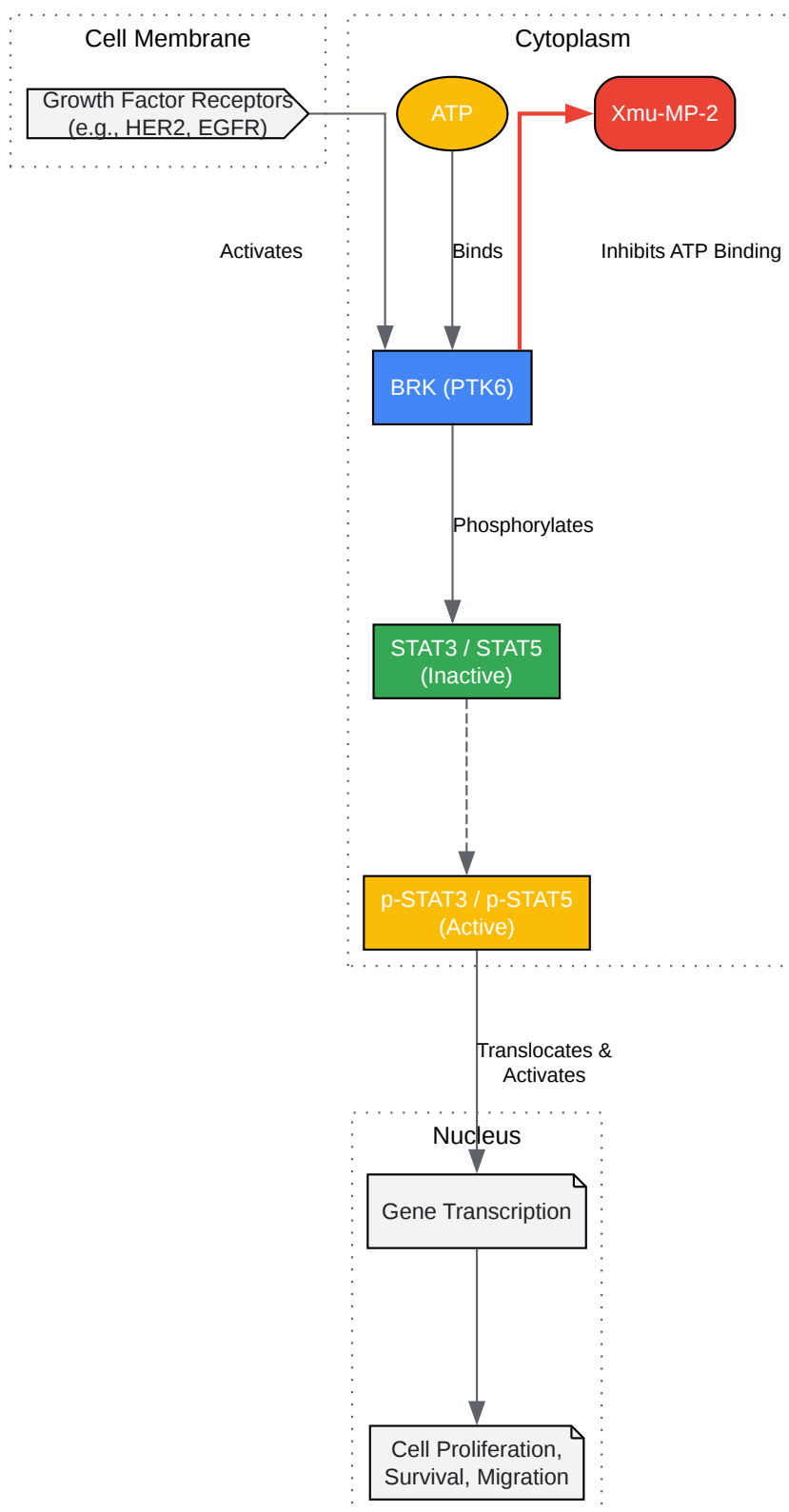
Property	Value
IUPAC Name	N-(3-(7-((6-(4-Hydroxypiperidin-1-yl)pyridin-3-yl)amino)-1-methyl-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)-4-methylphenyl)-3-(trifluoromethyl)benzamide
Molecular Formula	C ₃₂ H ₃₃ F ₃ N ₈ O ₂
Molecular Weight	618.67 g/mol
CAS Number	2031152-10-8
SMILES String	<chem>O=C(NC1=CC=C(C)C(N2CC3=CN=C(NC4=CC=C(N5CCC(O)CC5)N=C4)N=C3N(C)C2)=C1)C6=CC=CC(C(F)(F)F)=C6</chem>
Solubility	Soluble in DMSO (10 mM)[2]
Appearance	Solid[2]

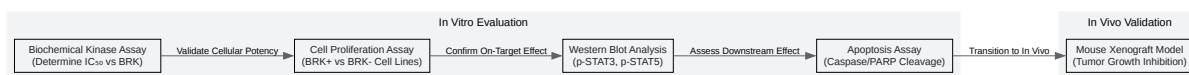
Mechanism of Action

Xmu-MP-2 exerts its biological effects through the potent and selective inhibition of BRK/PTK6, a non-receptor tyrosine kinase implicated in cancer cell proliferation, survival, and migration.[3][4]

Target Binding: The compound acts as an ATP-competitive inhibitor, binding reversibly to the adenosine triphosphate (ATP) binding pocket of the BRK kinase domain.[1][2] This action prevents the phosphorylation of BRK substrates, thereby inhibiting the kinase's catalytic activity and blocking downstream signal transduction.

Signaling Pathway Inhibition: BRK/PTK6 is known to phosphorylate and activate several key signaling proteins, most notably the Signal Transducer and Activator of Transcription 3 (STAT3) and STAT5.[5][6] By inhibiting BRK, **Xmu-MP-2** prevents the phosphorylation of STAT3 at tyrosine 705 (Y705) and STAT5 at tyrosine 694/699 (Y694/699).[5] This abrogation of STAT activation blocks their translocation to the nucleus and subsequent transcription of target genes essential for cell proliferation and survival.[5][6][7]





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